N,N-diethyl-4-fluorobenzamide
Overview
Description
N,N-diethyl-4-fluorobenzamide is a synthetic organic compound with the CAS Number: 10366-88-8 . It has a molecular weight of 195.24 . The IUPAC name for this compound is N,N-diethyl-4-fluorobenzamide .
Molecular Structure Analysis
The InChI code for N,N-diethyl-4-fluorobenzamide is 1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It should be stored at a temperature between 2-8°C . The compound is shipped at room temperature .
Scientific Research Applications
Application
“N,N-diethyl-4-fluorobenzamide” has been used in the development of a novel molecular probe for high-contrast PET imaging of malignant melanoma .
Method of Application
A novel 18F-labeled benzamide derivative was synthesized by reacting N-succinimidyl 4-18F-fluorobenzoate with N,N-dimethylethylenediamine . This compound, known as 18F-DMFB, was then used in small-animal models to evaluate its biologic characteristics .
Results
The study found that 18F-DMFB demonstrated a high melanin-targeting ability and tumor-specific uptake in both primary and metastatic lesions in animal models bearing malignant melanoma . The compound was retained in lesions for over 60 minutes, with a high tumor-to-background ratio .
Antimicrobial Research
Application
“N,N-diethyl-4-fluorobenzamide” has been investigated for its potential antibacterial, antifungal, and antioxidant activities .
Results
The compound showed a broad range of activity from high to moderate in these assays .
Material Science
Application
“N,N-diethyl-4-fluorobenzamide” may be used in the development of new materials .
Results
The results of this application were not detailed in the search results .
Proteomics Research
Application
“N,N-diethyl-4-fluorobenzamide” has been used in proteomics research .
Results
The results of this application were not detailed in the search results .
Piezoelectric Materials
Application
“N,N-diethyl-4-fluorobenzamide” may be used in the development of piezoelectric materials .
Results
The results of this application were not detailed in the search results .
Proteomics Research
Application
“N,N-diethyl-4-fluorobenzamide” has been used in proteomics research .
Results
The results of this application were not detailed in the search results .
Safety And Hazards
properties
IUPAC Name |
N,N-diethyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFTBHFBGGZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395366 | |
Record name | N,N-diethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-fluorobenzamide | |
CAS RN |
10366-88-8 | |
Record name | N,N-diethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.